molecular formula C14H16N4O4 B12525530 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione CAS No. 848417-92-5

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione

Cat. No.: B12525530
CAS No.: 848417-92-5
M. Wt: 304.30 g/mol
InChI Key: FUCHRUUEGREKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is a complex organic compound featuring a cyclobutane ring substituted with two pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole with a cyclobutane-1,3-dione derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazolone ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-oxo-2,3-dihydro-1H-pyrazole: A precursor in the synthesis of the target compound.

    Cyclobutane-1,3-dione: Another precursor used in the synthesis.

    Other pyrazolone derivatives:

Uniqueness

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is unique due to its combination of a cyclobutane ring with two pyrazolone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

848417-92-5

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

2,4-bis(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)cyclobutane-1,3-dione

InChI

InChI=1S/C14H16N4O4/c1-5-7(13(21)17(3)15-5)9-11(19)10(12(9)20)8-6(2)16-18(4)14(8)22/h9-10,15-16H,1-4H3

InChI Key

FUCHRUUEGREKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2C(=O)C(C2=O)C3=C(NN(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.